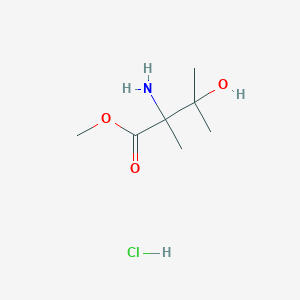

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride” is a chemical compound with the CAS Number: 2375273-41-7 . It has a molecular weight of 197.66 and is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is provided, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Cyanohydrin Synthesis

The research into cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid demonstrates the complex chemical transformations involving intermediates such as 2,3-dihydroxy-2,3-dimethylbutanonitrile and 3-chloro-1,2-dihydroxy-2,3-dimethylbutanimine hydrochloride, highlighting a method for synthesizing 2,3-dihydroxy-2,3-dimethylbutanoic acid from 3-hydroxy-3-methyl-2-butanone. This process involves several steps including cyanohydrin synthesis, hydrolysis, and acid hydrolysis, indicating its potential in synthesizing complex organic compounds (Powell et al., 1978).

Acylation and Synthesis of Pyrones

The generation and in situ acylation of enaminone anions for the synthesis of 3-carbethoxy-4-pyrones and related compounds, such as 3-carbethoxy-4-pyridinones, from 2-[(dimethylamino) methylene]-3-oxobutanoates demonstrates a versatile methodology for creating complex heterocyclic compounds, showcasing the chemical flexibility and utility of 3-oxobutanoate derivatives (McCombie et al., 1991).

Synthesis of Bisphosphonic Acids

The development of a synthesis pathway for 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid and its derivatives from N-phthaloylglycine showcases the compound's potential in generating bisphosphonates, which have significant applications in medicine, especially in treating bone disorders. This indicates the utility of the compound in synthesizing pharmacologically relevant molecules (Griffiths et al., 1997).

Dimerization and Photochemical Reactions

Research on the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation to form 1,4-dimers, and the interrelation between these series through alkaline hydrolysis, showcases the potential for creating complex dimeric structures from simple precursors, highlighting the role of photochemistry in synthesizing novel compounds (Taylor & Kan, 1963).

Synthesis and Properties of Tetrahydropteridine

The synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine as a model compound for studying the chemical and enzymatic reactions of 5-methyl tetrahydrofolate illustrates the importance of such derivatives in biochemical research, particularly in understanding folate metabolism and function (Whiteley et al., 1969).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-6(2,10)7(3,8)5(9)11-4;/h10H,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIKPSORSBTZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C(=O)OC)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide](/img/structure/B2556984.png)

![2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2556986.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2556987.png)

![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2556990.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2556994.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)